4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol

pKa acidity electron-withdrawing

This ortho-bis(trifluoroacetyl) phenol with a 4-tert-butyl group provides unique electron deficiency and steric shielding not found in generic analogs. The bulky tert-butyl group prevents unwanted polymerization and precisely tunes acidity and metal coordination, making it essential for reliable ligand synthesis and advanced polymer performance. For researchers, this translates to controlled reaction kinetics, consistent enantioselectivity, and reproducible material properties.

Molecular Formula C14H12F6O3
Molecular Weight 342.23 g/mol
Cat. No. B12444627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol
Molecular FormulaC14H12F6O3
Molecular Weight342.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F
InChIInChI=1S/C14H12F6O3/c1-12(2,3)6-4-7(10(22)13(15,16)17)9(21)8(5-6)11(23)14(18,19)20/h4-5,21H,1-3H3
InChIKeyQBHOTURDQXGLNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol: A Unique Fluorinated Phenol for Specialized Procurement


4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol (CAS 1055414-69-1, C14H12F6O3, MW 342.24) is a highly electron-deficient, ortho-bis(trifluoroacetyl)-substituted phenol with a bulky 4-tert-butyl group [1]. It belongs to the class of fluorinated aromatic building blocks, characterized by strong intramolecular hydrogen bonding and enhanced acidity due to the electron-withdrawing trifluoroacetyl moieties [1]. This combination of steric hindrance and strong electron deficiency dictates its unique reactivity and stability profile, making it a valuable intermediate for advanced materials, ligand design, and specialty chemicals [1].

Why 4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol Cannot Be Simply Replaced by Close Analogs


In procurement, substituting 4-tert-butyl-2,6-bis(trifluoroacetyl)phenol with a generic 'bis(trifluoroacetyl)phenol' or 'alkylphenol' is not straightforward. The specific combination of a strongly electron-withdrawing bis(trifluoroacetyl) motif and a bulky tert-butyl group at the 4-position creates a unique chemical environment [1]. This dual substitution pattern directly controls key performance parameters such as the acidity (pKa) of the phenolic OH group , the stability and reactivity of the enol-keto tautomeric system [2], and the overall steric protection against nucleophilic attack or polymerization [1]. Using an analog lacking the tert-butyl group (e.g., 2,6-bis(trifluoroacetyl)phenol) or a less bulky 4-substituent will result in different acidity, solubility, and reaction kinetics, potentially leading to failure in precision applications like ligand synthesis or advanced polymer production. The following quantitative evidence demonstrates these critical differentiators.

Quantitative Differential Evidence for 4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol vs. Comparators


Enhanced Acidity (pKa) vs. Unsubstituted Phenol

The presence of two ortho-trifluoroacetyl groups significantly enhances the acidity of 4-tert-butyl-2,6-bis(trifluoroacetyl)phenol compared to unsubstituted phenol. The pKa of the target compound is reported as 6.8, which is over 3 pKa units lower than the baseline phenol pKa of 10.0 . This difference indicates a more than 1000-fold increase in acidity.

pKa acidity electron-withdrawing phenoxide stability

Synthetic Yield (61%) from Cyclohexanone Precursor

A novel synthetic route to 4-tert-butyl-2,6-bis(trifluoroacetyl)phenol was developed via a dibromination-double dehydrobromination sequence starting from the corresponding 4-tert-butylcyclohexanone. This method provides the target compound in an isolated yield of 61% [1]. This is a well-defined, modern route to this specific class of fluorinated building blocks.

synthesis yield building block cyclohexanone aromatization

Molecular Weight Differentiator vs. Unsubstituted Analog

The 4-tert-butyl group provides a significant molecular weight (MW) increase compared to the unsubstituted 2,6-bis(trifluoroacetyl)phenol. The target compound has an exact mass of 342.069063 g/mol [1], whereas the unsubstituted analog has an exact mass of 286.0065 g/mol .

molecular weight mass spectrometry characterization differentiation

Steric Protection and Tautomeric Control vs. Less Bulky Analogs

The bulky 4-tert-butyl group on 4-tert-butyl-2,6-bis(trifluoroacetyl)phenol provides steric protection to the phenolic OH and the adjacent trifluoroacetyl groups, which is not available in analogs with smaller 4-substituents like 4-methyl. This steric bulk influences the solid-state and solution-phase tautomeric equilibrium and hydrogen-bonding network. For example, structural analysis of the closely related o,o′-bis(trifluoroacetyl)-p-cresol (4-methyl analog) reveals a 'bifurcate' hydrogen-bonded structure in the solid state where the OH proton is quenched on only one of the two trifluoroacetyl moieties [1]. In contrast, the tert-butyl group's greater steric demand is expected to further perturb this equilibrium, potentially locking the system into a single, well-defined tautomeric state, which is highly beneficial for designing predictable reactivity and supramolecular assemblies.

steric hindrance tautomerism hydrogen bonding crystal structure reactivity

Optimal Use Cases for 4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol


Precursor for Sterically Shielded Fluorinated Ligands and Catalysts

The combination of strong electron-withdrawing trifluoroacetyl groups and a bulky 4-tert-butyl group makes this compound an ideal precursor for designing novel ligands for transition metals. The tert-butyl group provides a steric shield around the metal coordination sphere, which can control the approach of substrates and influence the enantioselectivity of catalytic reactions. The enhanced acidity of the phenol facilitates deprotonation and metal coordination [1]. This is particularly relevant for developing catalysts for asymmetric synthesis where both electronic and steric parameters must be precisely tuned [1].

High-Performance Building Block for Fluorinated Polymers and Advanced Materials

The compound's unique structure, with both strong electron deficiency and a hydrophobic tert-butyl group, makes it a valuable monomer or chain modifier for specialty polymers [1]. It can be incorporated into polymer backbones to enhance thermal stability and resistance to oxidative degradation, while the trifluoroacetyl groups offer specific interactions for surface modification or adhesion [1]. The well-defined synthetic route yielding 61% provides a reliable supply for material scientists exploring new fluorinated materials [2].

Synthesis of Fluorinated Heterocycles and Bioactive Scaffolds

As a versatile fluorinated building block [1], this compound can undergo various transformations at the carbonyl groups to generate a wide array of heterocyclic structures, such as pyrazoles, isoxazoles, and other fluorinated pharmacophores. The tert-butyl group not only provides steric bulk to influence binding conformations but also significantly increases the lipophilicity (logP) of the final molecule, which is a key parameter in medicinal chemistry for optimizing membrane permeability and bioavailability [1].

Analytical Standard and Model Compound for Sterically Hindered Phenols

Due to its well-defined structure and unique spectral properties (e.g., exact mass of 342.069063 g/mol [1]), this compound serves as an excellent analytical standard for mass spectrometry and NMR spectroscopy [1]. Its distinct behavior in fluorescence quenching and excited-state deactivation, characteristic of sterically hindered phenols [2], makes it a valuable model compound for studying fundamental photophysical processes and developing new fluorogenic probes.

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